O,N-didesmethyltramadol

Description

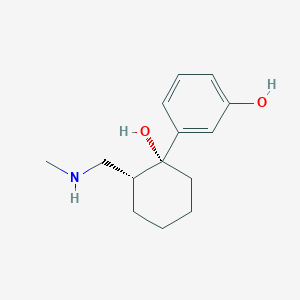

Structure

3D Structure

Properties

IUPAC Name |

3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXNQQLTDXASSR-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932422 | |

| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144830-18-2, 138853-73-3 | |

| Record name | 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144830-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,N-Didesmethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,N-DIDESMETHYLTRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,O-Didesmethyltramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolism and Biotransformation Pathways of O,n Didesmethyltramadol

Enzymatic Formation of O,N-Didesmethyltramadol

The generation of this compound from tramadol (B15222) is a multi-step process primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. mdpi.com

Role of Cytochrome P450 Isoenzymes (CYP2D6, CYP2B6, CYP3A4)

Several CYP isoenzymes are implicated in the metabolic pathways leading to this compound. CYP2D6 is principally responsible for the O-demethylation of tramadol to its primary active metabolite, O-desmethyltramadol (M1). nih.govnih.govnih.gov The subsequent N-demethylation of M1 to form this compound (M5) is catalyzed by CYP2B6 and CYP3A4. researchgate.netpeerj.com

Alternatively, tramadol can first undergo N-demethylation to form N-desmethyltramadol (M2), a reaction catalyzed by CYP2B6 and CYP3A4. nih.govnih.gov Following this, M2 is O-demethylated by CYP2D6 to yield this compound. ekb.eg Therefore, the formation of this compound involves a sequential demethylation process where the activity of CYP2D6, CYP2B6, and CYP3A4 is crucial.

Table 1: Key Cytochrome P450 Isoenzymes in this compound Formation

| Enzyme | Precursor Metabolite | Reaction | Resulting Metabolite |

| CYP2D6 | Tramadol | O-demethylation | O-desmethyltramadol (M1) |

| CYP2B6 | Tramadol | N-demethylation | N-desmethyltramadol (M2) |

| CYP3A4 | Tramadol | N-demethylation | N-desmethyltramadol (M2) |

| CYP2B6 | O-desmethyltramadol (M1) | N-demethylation | This compound (M5) |

| CYP3A4 | O-desmethyltramadol (M1) | N-demethylation | This compound (M5) |

| CYP2D6 | N-desmethyltramadol (M2) | O-demethylation | This compound (M5) |

Biosynthesis from N-desmethyltramadol (M2)

N-desmethyltramadol (M2) is a primary metabolite of tramadol formed through the action of CYP2B6 and CYP3A4. nih.gov M2 can then be further metabolized via O-demethylation, a reaction catalyzed by CYP2D6, to produce this compound (M5). ekb.eg This pathway highlights the sequential nature of tramadol metabolism, where the product of one enzymatic reaction serves as the substrate for another.

Formation from O-desmethyltramadol (M1)

O-desmethyltramadol (M1), the main active metabolite of tramadol, is produced through O-demethylation of the parent drug by CYP2D6. mdpi.comnih.gov M1 subsequently undergoes N-demethylation, primarily mediated by CYP3A4 and CYP2B6, to form this compound (M5). researchgate.netpeerj.comsmolecule.com This pathway represents another significant route for the formation of this secondary metabolite.

Metabolic Cascades and Intermediates in Tramadol Biotransformation

The biotransformation of tramadol is a complex cascade involving multiple metabolic steps and intermediates. The initial metabolism of tramadol primarily follows two paths: O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). scispace.com These primary metabolites can then undergo further biotransformation.

Specifically, M1 and M2 can be converted to the secondary metabolite this compound (M5). pharmgkb.orgnih.gov M2 can also be further N-demethylated to N,N-didesmethyltramadol (M3). ekb.eg The metabolic cascade can continue, potentially forming O,N,N-tridesmethyltramadol (M4) from either M3 or M5. ekb.egnih.gov The O-demethylated metabolites, including M1 and M5, can also be conjugated with glucuronic acid and sulfuric acid before being excreted in the urine. ekb.egscispace.com Among the various metabolites, M1 and, to a lesser degree, M5 are considered pharmacologically active. pharmgkb.orgnih.gov

In Vitro Metabolic Studies of this compound Formation

Human Liver Microsomal Investigations

Studies utilizing human liver microsomes have been instrumental in elucidating the metabolic pathways of tramadol. These in vitro investigations have confirmed that human liver microsomes can catalyze the metabolism of tramadol to its primary metabolites, M1 and M2, as well as the secondary metabolite this compound (M5). nih.govresearchgate.net

Kinetic analyses in these studies have shown that multiple CYP enzymes are involved in tramadol metabolism. nih.gov Specifically, the formation of M1 is primarily attributed to CYP2D6, while the formation of M2 is catalyzed by both CYP2B6 and CYP3A4. nih.gov Further investigations have demonstrated that the conversion of M1 to M5 is mediated by CYP2B6 and CYP3A4. researchgate.net These findings from human liver microsomal studies are consistent with the metabolic pathways observed in vivo and have been crucial in identifying the specific enzymes responsible for the formation of this compound.

Comparative Species Microsomal Metabolism

In vitro studies utilizing liver microsomes from various species have been instrumental in elucidating the species-specific pathways of this compound (M5) formation. This metabolite can be formed through two primary routes: the N-demethylation of O-desmethyltramadol (M1) or the O-demethylation of N-desmethyltramadol (M2). nih.gov Research reveals marked differences in the efficiency of these pathways among dogs, humans, and cats. nih.gov

Detailed Research Findings:

A comparative study on the formation of (+)-M5 from its precursors, (+)-M1 and (+)-M2, in pooled liver microsomes from dogs, humans, and cats demonstrated significant species-dependent differences in metabolic activity. Dog liver microsomes were found to be the most efficient in producing (+)-M5 from both precursors, showing activities that were 3- to 19-fold higher than those observed in cat and human liver microsomes. nih.gov

When (+)-M1 served as the substrate for N-demethylation, human and cat liver microsomes both exhibited low activity. nih.gov In contrast, when (+)-M2 was the substrate for O-demethylation, cat liver microsomes were particularly inefficient, showing almost no detectable activity. nih.gov

The intrinsic clearance (Clint), a measure of the rate of metabolism, further highlights these species differences. The Clint for the formation of (+)-M5 from (+)-M2 in dog liver microsomes was estimated to be over 50 times higher than from (+)-M1. nih.gov This indicates that in dogs, the primary pathway for (+)-M5 formation is the O-demethylation of M2. nih.govwsu.edu

In dogs, the formation of M5 from M1 is primarily mediated by CYP2C21 and CYP2B11. The pathway from M2 to M5, however, is predominantly catalyzed by CYP2D15. wsu.edu This contrasts with human metabolism, where M1 is metabolized to M5 by CYP2B6 and CYP3A4. nih.gov The formation of M1 in humans is mainly carried out by CYP2D6, while M2 formation is catalyzed by CYP2B6 and CYP3A4. nih.govdrugbank.com

Further studies on the Phase I metabolism of M1 in different species provide additional context. The in vitro intrinsic clearance of M1 was measured in microsomes from the common brush-tailed possum, dog, and cat. The clearance rates were 47.6 μL/min/mg and 22.8 μL/min/mg for possum and canine microsomes, respectively. nih.govtandfonline.com However, M1 did not show any depletion when incubated with feline microsomes, which is attributed to a lack of CYP2B-like activity in the feline liver. nih.govtandfonline.com This finding is consistent with the low to undetectable formation of M5 from M1 in cat liver microsomes. nih.gov

Competing with Phase I metabolism is Phase II glucuronidation. The intrinsic clearance of M1 via glucuronidation was highest in common brush-tailed possum microsomes (9.9 ± 1.7 μL/min/mg), followed by canine microsomes (1.9 ± 0.07 μL/min/mg). nih.gov In feline microsomes, the rate of M1 depletion via this pathway was too slow to be determined, though trace amounts of the glucuronide conjugate were detected. nih.gov

These findings collectively underscore the significant interspecies variation in the microsomal metabolism leading to and involving this compound. Dogs exhibit a high capacity for producing this metabolite, primarily from M2, whereas cats show a very limited ability to form M5 from either precursor. nih.gov Human metabolism appears to be intermediate in this regard. nih.gov This variability is a direct consequence of the distinct expression and substrate specificity of CYP450 enzymes in the liver of each species.

Interactive Data Tables

Table 1: Comparative Formation of (+)-M5 from (+)-M1 and (+)-M2 in Liver Microsomes Data sourced from a study comparing pooled liver microsomes from dogs (n=59), humans (n=48), and cats (n=16). Activities were measured at substrate concentrations approximating Km values. nih.gov

| Species | Substrate | Relative Metabolic Activity |

| Dog | (+)-M1 | Highest (3- to 19-fold > Cat/Human) |

| Human | (+)-M1 | Low |

| Cat | (+)-M1 | Low |

| Dog | (+)-M2 | Highest (3- to 19-fold > Cat/Human) |

| Human | (+)-M2 | Intermediate |

| Cat | (+)-M2 | Very Low / Undetectable |

Table 2: In Vitro Intrinsic Clearance (Clint) of M1 Metabolism in Liver Microsomes This table shows the clearance of M1 via Phase I (leading to M5) and Phase II (glucuronidation) pathways. nih.govtandfonline.com

| Species | Phase I Clint (μL/min/mg protein) | Phase II Clint (μL/min/mg protein) |

| Common Brush-tailed Possum | 47.6 | 9.9 ± 1.7 |

| Dog | 22.8 | 1.9 ± 0.07 |

| Cat | Not Depleted | Too Slow to Determine |

Table 3: Cytochrome P450 Enzymes Involved in M5 Formation

| Species | Pathway | Primary CYP Enzyme(s) |

| Dog | M1 → M5 | CYP2C21, CYP2B11 wsu.edu |

| Dog | M2 → M5 | CYP2D15 wsu.edu |

| Human | M1 → M5 | CYP2B6, CYP3A4 nih.gov |

Pharmacological Profile of O,n Didesmethyltramadol

Receptor Binding Affinity and Activity

Mu-Opioid Receptor Agonism

O,N-didesmethyltramadol (M5) demonstrates agonistic activity at the mu-opioid (µ-opioid) receptor. researchgate.net This interaction at the µ-opioid receptor is a key component of its pharmacological profile, contributing to its analgesic effects by modulating pain perception within the central nervous system. Studies using cloned human µ-opioid receptors have confirmed this agonistic activity. researchgate.net The binding affinity of (±)-M5 to the human µ-opioid receptor, indicated by its Ki value, is 100 nM. researchgate.net

Comparative Potency to Other Tramadol (B15222) Metabolites (O-Desmethyltramadol) and Parent Compound

While this compound (M5) is an active metabolite, its potency at the µ-opioid receptor is considerably lower than that of O-desmethyltramadol (M1), the primary active metabolite of tramadol. wikipedia.orgucalgary.ca Research indicates that M1 has a significantly higher affinity for the µ-opioid receptor, with some studies suggesting it is up to 200-700 times more potent than tramadol itself. drugbank.compeerj.com In comparison, M5 is noted to be many times less potent than M1, though it is still more potent as a µ-opioid receptor agonist than the parent compound, tramadol. wikipedia.org Specifically, the affinity of (±)-M5 for the µ-opioid receptor is about 24-fold greater than that of tramadol. researchgate.net Other metabolites, such as N-desmethyltramadol (M2), N,N-didesmethyltramadol (M3), and N,N,O-tridesmethyltramadol, are considered to have negligible or no opioid activity. wikipedia.org

Table 1: Comparative Binding Affinities at the Mu-Opioid Receptor

| Compound | Binding Affinity (Ki) | Potency Relative to Tramadol |

|---|---|---|

| Tramadol | 2.4 µM | 1x |

| O-Desmethyltramadol (M1) | 0.0034 µM | ~700x higher affinity |

| This compound (M5) | 0.100 µM | ~24x greater affinity |

This table provides a summary of the binding affinities of tramadol and its key metabolites to the mu-opioid receptor. A lower Ki value indicates a higher binding affinity.

Enantiomeric Considerations in Pharmacological Characterization

Tramadol is administered as a racemic mixture of two enantiomers, (+) and (-)-tramadol, which are metabolized into various enantiomeric metabolites. pharmgkb.orgdiva-portal.org The enantiomers of this compound (M5) have not been extensively studied individually. wikipedia.org However, research on the enantiomers of other tramadol metabolites, particularly O-desmethyltramadol (M1), reveals significant differences in their pharmacological activity. researchgate.net The (+)-enantiomer of M1 shows the highest affinity for the µ-opioid receptor. researchgate.net Studies on the enantioselective pharmacokinetics of tramadol and its metabolites, including this compound, have shown that the ratio of (+)/(-)-enantiomers can change over time after administration. pharmgkb.org This suggests that the pharmacological effects may vary depending on the specific enantiomeric composition at a given time. For this compound, CYP2D6 poor metabolizers show low concentrations of the (+)-enantiomers. pharmgkb.org

Pharmacokinetics of O,n Didesmethyltramadol

Absorption and Distribution Characteristics

Following the administration of tramadol (B15222), O,N-didesmethyltramadol is formed and distributed throughout various biological systems. Its presence has been quantified in several key biological matrices.

This compound has been successfully identified and quantified in human plasma, saliva, and urine. scispace.comresearchgate.net In a study involving healthy volunteers who received a single oral 100 mg dose of tramadol, this compound appeared in significant amounts in saliva. scispace.com The saliva/plasma ratio, based on the area under the curve (AUC), was found to be 2.8. researchgate.net This suggests that while the compound distributes into saliva, its concentration relative to plasma is lower than that of the parent drug, tramadol.

The compound is also readily excreted in urine. Research shows that approximately 5.0% to 6.6% of an oral tramadol dose is recovered as this compound in urine collected over 30 hours. scispace.comresearchgate.net

Animal studies provide further insight into its distribution. In zebrafish, metabolites including this compound were detected in brain tissue, indicating it can cross the blood-brain barrier. spandidos-publications.com In Greyhounds, the metabolite was measured in plasma following oral administration of tramadol. avma.org While studies have investigated the distribution of tramadol and its primary metabolite O-desmethyltramadol in vitreous humor, specific data on the distribution of this compound in this matrix, as well as in the liver and gastric contents, is not extensively detailed in the reviewed literature. researchgate.netnih.govoup.com

| Biological Matrix | Key Findings | Source(s) |

|---|---|---|

| Plasma | Routinely detected and quantified in human and animal studies following tramadol administration. | scispace.comresearchgate.netavma.org |

| Urine | Approximately 5.0-6.6% of an oral tramadol dose is excreted as this compound. | scispace.comresearchgate.net |

| Saliva | Detected in significant amounts; saliva/plasma AUC ratio of 2.8 reported in humans. | scispace.comresearchgate.net |

| Brain | Detected in the brain tissue of zebrafish, suggesting potential to cross the blood-brain barrier. | spandidos-publications.com |

| Liver | Data not extensively available in reviewed sources. | |

| Vitreous Humor | Data not extensively available in reviewed sources. | researchgate.netnih.gov |

| Gastric Contents | Data not extensively available in reviewed sources. |

Elimination and Excretion Pathways

The primary route of elimination for this compound, like many drug metabolites, is through the kidneys.

Studies quantifying the excretion of tramadol metabolites provide specific data on the renal clearance of this compound. In a study with 24 healthy volunteers, the renal clearance (CLr) for this compound was determined to be 252.0 ± 91.5 mL/min. scispace.comresearchgate.net This value is higher than the renal clearance reported for tramadol (114.7 ± 44.5 mL/min) and its other metabolites M1 (193.9 ± 67.6 mL/min) and M2 (116.1 ± 61.8 mL/min) in the same study, indicating more efficient removal by the kidneys relative to the other compounds. scispace.comresearchgate.net

| Parameter | Value (mean ± SD) | Source(s) |

|---|---|---|

| Renal Clearance (CLr) | 252.0 ± 91.5 mL/min | scispace.comresearchgate.net |

| Cumulative Renal Excretion (% of dose) | 6.6 ± 2.7% | scispace.com |

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of a compound is defined by several key metrics that describe its concentration in the body over time.

Following a single 100 mg oral dose of tramadol in humans, the maximum plasma concentration (Cmax) of this compound was found to be 30.0 ± 11.7 ng/mL, which was reached at a time (Tmax) of 2.7 ± 1.4 hours. scispace.comresearchgate.net Another study reported a Cmax of 9.02 ± 3.60 ng/mL and a Tmax of 11.61 ± 2.37 hours, highlighting potential variability due to different study conditions or subject populations. fda.gov

Animal studies show different parameters. In Greyhounds administered an oral dose of tramadol, the mean Cmax for N,O-didesmethyltramadol was significantly higher at 237.2 ng/mL, with a mean area-under-the-curve (AUC) of 1,013 h•ng/mL. avma.org

| Parameter | Value (mean ± SD) | Species | Source(s) |

|---|---|---|---|

| Cmax | 30.0 ± 11.7 ng/mL | Human | scispace.comresearchgate.net |

| Tmax | 2.7 ± 1.4 hours | Human | scispace.comresearchgate.net |

| Cmax | 9.02 ± 3.60 ng/mL | Human | fda.gov |

| Tmax | 11.61 ± 2.37 hours | Human | fda.gov |

| Cmax | 237.2 ng/mL | Canine (Greyhound) | avma.org |

| AUC | 1,013 h•ng/mL | Canine (Greyhound) | avma.org |

The elimination half-life (T1/2) represents the time it takes for the concentration of the compound to decrease by half. For this compound in humans, the elimination half-life has been measured in different biological fluids. The T1/2 was reported as 10.2 ± 4.0 hours in plasma, 11.0 ± 2.5 hours in saliva, and 12.5 ± 3.1 hours based on urine profiles. scispace.com In Greyhounds, a shorter terminal half-life of 3.6 hours was observed. avma.org

| Matrix | Half-Life (T1/2) (mean ± SD) | Species | Source(s) |

|---|---|---|---|

| Plasma | 10.2 ± 4.0 hours | Human | scispace.com |

| Saliva | 11.0 ± 2.5 hours | Human | scispace.com |

| Urine | 12.5 ± 3.1 hours | Human | scispace.com |

| Plasma | 3.6 hours | Canine (Greyhound) | avma.org |

Gender-Related Pharmacokinetic Differences

Research into the pharmacokinetics of tramadol and its metabolites has identified gender-specific variations in the disposition of this compound (also known as M5). A notable study involving healthy male and female volunteers who received a 100 mg oral dose of tramadol hydrochloride provided key insights into these differences. While no statistically significant gender-related differences were observed for tramadol itself or its primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), the systemic exposure to this compound showed significant variation between sexes. wikipedia.orgresearchgate.net

Further research in animal models has also indicated potential gender-related pharmacokinetic differences. In studies conducted on rats, female subjects exhibited higher systemic exposure to tramadol's metabolites. researchgate.netnih.gov

Pharmacokinetic Parameters of this compound (M5) in Male and Female Volunteers

| Pharmacokinetic Parameter | Male Volunteers (mean ± SD) | Female Volunteers (mean ± SD) |

|---|---|---|

| Cmax (ng/mL) | 9.0 ± 2.9 | 12.6 ± 3.8 |

| Tmax (h) | 10.1 ± 3.2 | 10.3 ± 2.0 |

| AUC0–t (ng·h/mL) | 93.3 ± 44.5 | 141.5 ± 51.1 |

| AUC0–∞ (ng·h/mL) | 108.8 ± 52.8 | 157.9 ± 57.2 |

| T½ (h) | 9.0 ± 2.9 | 9.2 ± 2.7 |

Data derived from a study by Ardakani and Rouini (2007) following a single oral 100 mg dose of tramadol hydrochloride.

Pharmacokinetic-Pharmacodynamic Modeling

Pharmacokinetic-pharmacodynamic (PK/PD) modeling aims to establish a relationship between drug concentration in the body and the intensity of its pharmacological effect. For tramadol, PK/PD modeling has been crucial in understanding its analgesic effects, which are largely attributed to the parent compound and its primary active metabolite, O-desmethyltramadol (M1). wikipedia.orgunige.chunige.ch

Studies that have developed comprehensive PK/PD models for tramadol have primarily linked the analgesic response to the plasma concentrations of tramadol and, more importantly, the (+)-enantiomer of O-desmethyltramadol (M1). unige.chnih.govresearchgate.net These models often utilize an "effect compartment" to account for the delay between plasma concentration and the observed effect. unige.chresearchgate.net The pharmacokinetics of this compound are sometimes included in broader population pharmacokinetic models of tramadol, but its direct pharmacodynamic effects are generally not modeled due to their limited clinical significance. unige.ch

Analytical Methodologies for O,n Didesmethyltramadol Quantification

Sample Preparation Techniques for Biological Matrices

The complexity of biological matrices such as blood, urine, and tissue homogenates necessitates extensive sample preparation to isolate O,N-didesmethyltramadol and remove interfering substances prior to analysis. The choice of technique depends on the nature of the biological sample, the required sensitivity, and the analytical method to be used.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the extraction and purification of this compound from various biological specimens. nyc.govnih.gov This method involves passing the sample through a solid sorbent material that retains the analyte, while interfering compounds are washed away. nyc.gov The analyte is then eluted with a suitable solvent. nyc.gov

Several studies have demonstrated the effectiveness of SPE for the analysis of tramadol (B15222) and its metabolites. For instance, a method for analyzing tramadol, O-desmethyltramadol (ODMT), and N-desmethyltramadol (NDMT) in biological specimens like blood, urine, brain, gastric contents, and liver utilizes SPE for extraction. nyc.gov In this procedure, after dilution and homogenization of the samples, SPE is employed to bind the analytes to a sorbent column. nyc.gov Interfering compounds are removed with a wash solution, and the drugs are subsequently eluted. nyc.gov

Another study focusing on the determination of tramadol and O-desmethyltramadol in vitreous humor also employed SPE with Bond Elut LRC C18 cartridges. nih.govoup.com The process involved conditioning the cartridges, loading the sample, washing to remove interferences, and finally eluting the analytes with a mixture of ethyl acetate (B1210297) and ammonium (B1175870) hydroxide (B78521). nih.govoup.com This SPE method achieved high absolute recovery values for both tramadol (84%) and O-desmethyltramadol (90%). oup.com

Similarly, a GC-MS method for the stereoselective determination of tramadol and O-desmethyltramadol in human urine also utilized a simple solid-phase extraction. nih.gov Furthermore, research on decomposed skeletal tissues for tramadol and O-desmethyltramadol analysis also incorporated SPE following a protein precipitation step. laurentian.ca

| Biological Matrix | SPE Sorbent | Elution Solvent | Reference |

| Blood, Urine, Brain, Liver, Gastric Contents | Not specified in abstract | Ethyl acetate/NH4OH (98/2) | nyc.gov |

| Vitreous Humor, Blood | Bond Elut LRC C18 | Ethyl acetate: ammonium hydroxide (98:2, v/v) | nih.govoup.com |

| Human Urine | Not specified in abstract | Not specified in abstract | nih.gov |

| Decomposed Skeletal Tissues | Clean Screen CSDAU203 | 3% ammonium hydroxide in 20:80 isopropanol: ethyl acetate | laurentian.ca |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is another common technique for preparing biological samples for the analysis of this compound and other tramadol metabolites. nih.govnih.gov This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

A validated GC-MS method for the simultaneous determination of tramadol, O-desmethyltramadol, and N-desmethyltramadol in human urine employed LLE with methyl-tert-butyl ether (MTBE), followed by a back-extraction step with hydrochloric acid. nih.gov This procedure yielded high extraction efficiencies of 102.12% for tramadol, 101.30% for O-desmethyltramadol, and 98.21% for N-desmethyltramadol. nih.gov

In another study, a bioanalytical method for the simultaneous HPLC determination of tramadol enantiomers and its main metabolites, O-desmethyltramadol and N-desmethyltramadol, in biological samples utilized a simple liquid-liquid extraction. nih.gov This method achieved mean recoveries of over 95% for each enantiomer. nih.gov Furthermore, a method developed for the determination of tramadol and its metabolites in human plasma, saliva, and urine also used a one-step extraction with ethyl acetate. researchgate.net

The choice of extraction solvent is critical in LLE. For instance, in the analysis of tramadol and O-desmethyltramadol in human urine, a mixture of ethyl acetate and diethyl ether was used. wjbphs.com

| Biological Matrix | Extraction Solvent | Key Findings | Reference |

| Human Urine | Methyl-tert-butyl ether (MTBE) | Extraction efficiencies: Tramadol (102.12%), ODT (101.30%), NDT (98.21%) | nih.gov |

| Biological Samples | Not specified in abstract | Mean recoveries >95% for each enantiomer | nih.gov |

| Human Plasma, Saliva, Urine | Ethyl acetate | Simple, one-step extraction | researchgate.net |

| Human Urine | Ethylacetate and diethylether mixture (1:1, v/v) | Effective for GC-MS analysis | wjbphs.com |

Protein Precipitation

Protein precipitation is a straightforward sample preparation technique often used for plasma and blood samples to remove proteins that can interfere with chromatographic analysis. nih.gov This method involves adding a precipitating agent, such as an acid or an organic solvent, to the sample to denature and precipitate the proteins.

For the analysis of tramadol and O-desmethyltramadol in human plasma, a simple and rapid sample preparation method involving protein precipitation with perchloric acid has been reported. researchgate.netnih.gov This method, coupled with LC/MS, demonstrated a mean recovery of 96% for both analytes. researchgate.netnih.gov Another study analyzing tramadol and its metabolites in postmortem blood samples also utilized perchloric acid for protein precipitation prior to SPE. oup.com

In a method for the simultaneous quantification of several opioids and their metabolites, including O-desmethyltramadol, in human plasma and whole blood, protein precipitation with 100% acetonitrile (B52724) was employed. unisa.edu.au This approach yielded a recovery of over 88% for most analytes, with O-desmethyltramadol at 81%. unisa.edu.au Similarly, a study on decomposed skeletal tissues used a 1:1 mixture of acetonitrile and methanol (B129727) for protein precipitation. laurentian.ca

| Biological Matrix | Precipitating Agent | Key Findings | Reference |

| Human Plasma | Perchloric acid (7%) | Mean recovery of 96% for tramadol and O-desmethyltramadol | researchgate.netnih.gov |

| Postmortem Blood | Perchloric acid (7%) | Used as a pretreatment before SPE | oup.com |

| Human Plasma, Whole Blood | 100% Acetonitrile | Recovery >88% for most analytes, 81% for O-desmethyltramadol | unisa.edu.au |

| Decomposed Skeletal Tissues | Acetonitrile:Methanol (1:1) | Effective for lipid and protein removal | laurentian.ca |

Derivatization Strategies (e.g., Propionic Anhydride (B1165640), Silylation)

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis by a particular chromatographic technique, typically gas chromatography (GC). For polar compounds like this compound, derivatization increases volatility and thermal stability, and can improve chromatographic separation and detection sensitivity. oup.com

Propionic Anhydride: Derivatization with propionic anhydride is a common strategy for the analysis of tramadol and its metabolites. nyc.gov This acylation reaction targets the hydroxyl and amine groups, making the molecules more stable for GC analysis. nyc.gov One method describes the use of propionic anhydride to derivatize tramadol, O-desmethyltramadol, and N-desmethyltramadol after solid-phase extraction. nyc.gov The derivatized eluent is then analyzed by GC-MS/NPD. nyc.gov The derivatization is performed by heating the sample with propionic anhydride at 70°C for 22 minutes. nyc.gov

Silylation: Silylation is another widely employed derivatization technique where active hydrogen atoms in the analyte are replaced by a trimethylsilyl (B98337) (TMS) group. oup.comuc.pt Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are frequently used. nih.govoup.com

A GC-MS method for the simultaneous determination of tramadol, O-desmethyltramadol, 6-acetylmorphine, and morphine in various rat tissues utilized silylation with BSTFA with 1% TMCS for complete derivatization of all analytes. oup.com Similarly, a validated GC-MS method for determining tramadol and O-desmethyltramadol in vitreous humor involved derivatization with BSTFA with 1% TMCS at 70°C for 30 minutes. nih.gov This process alters the polarity of the molecules, leading to better chromatography and sensitivity. nih.gov Another study on decomposed skeletal tissues also used a silylating agent, N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (MSTFA + 1%TMCS), for derivatization at 70°C for one hour. laurentian.ca

| Derivatization Strategy | Reagent | Conditions | Reference |

| Acylation | Propionic Anhydride | 70°C for 22 minutes | nyc.gov |

| Silylation | BSTFA with 1% TMCS | Not specified in abstract | oup.com |

| Silylation | BSTFA with 1% TMCS | 70°C for 30 minutes | nih.gov |

| Silylation | MSTFA + 1%TMCS | 70°C for 1 hour | laurentian.ca |

Chromatographic and Spectrometric Detection Techniques

Following sample preparation, the extract containing this compound is analyzed using chromatographic and spectrometric techniques to separate, identify, and quantify the compound.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/NPD, GC-EI-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the determination of tramadol and its metabolites, including this compound, in biological samples. nyc.govnih.govoup.comnih.govwjbphs.comoup.com GC separates the volatile components of a sample, and the mass spectrometer provides detailed structural information for identification and quantification.

Several validated GC-MS methods have been developed for this purpose. One method utilizes GC-MS with a nitrogen-phosphorus detector (NPD) for the analysis of tramadol and its metabolites after SPE and derivatization with propionic anhydride. nyc.gov Qualitative analysis is performed using selective ion monitoring (SIM) by GC-MS. nyc.gov

A GC-MS method was developed for the simultaneous determination of tramadol, O-desmethyltramadol, 6-acetylmorphine, and morphine in rat biological matrices. oup.com The analysis was performed in scan mode for identification and the oven temperature program was optimized for chromatographic resolution. oup.com Another study describes a fully validated GC-MS method for the determination of tramadol and O-desmethyltramadol in vitreous humor and blood. nih.govoup.com The mass spectrometer was operated in electron ionization (EI) with SIM mode for quantification. oup.com

Furthermore, a GC-MS method for the simultaneous determination of tramadol and its metabolites in human urine has been developed and validated, demonstrating linearity in the concentration range of 10-1000 ng/mL for all compounds. nih.gov A simple and sensitive GC/MS method for the determination of tramadol and O-desmethyltramadol in human plasma was also developed, with linearity over a concentration range of 10 to 200 ng/mL for tramadol and 7.5 to 300 ng/mL for O-desmethyltramadol. wjbphs.com

The use of GC-MS in the electron impact (EI) mode, both with and without derivatization, has been shown to be effective in identifying and characterizing tramadol metabolites in human urine. nih.gov

| GC-MS Variant | Key Methodological Details | Application | Reference |

| GC-MS/NPD | SPE, derivatization with propionic anhydride, SIM for qualitative analysis | Tramadol and metabolites in various biological specimens | nyc.gov |

| GC-MS | LLE, silylation derivatization, scan mode for identification | Tramadol, ODT, 6-acetylmorphine, morphine in rat tissues | oup.com |

| GC-EI-MS | SPE, silylation derivatization, SIM mode for quantification | Tramadol and ODT in vitreous humor and blood | nih.govoup.com |

| GC-MS | LLE with back-extraction | Tramadol, ODT, and NDT in human urine | nih.gov |

| GC-MS | LLE | Tramadol and ODT in human plasma | wjbphs.com |

| GC-EI-MS | Basic extraction, with and without TMS derivatization | Tramadol and metabolites in human urine | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) methods have been developed for the simultaneous determination of tramadol and its primary metabolites. While many HPLC methods focus on the more abundant metabolites like O-desmethyltramadol (ODT) and N-desmethyltramadol (NDT), some procedures are capable of quantifying this compound as well.

One such method allows for the simultaneous determination of tramadol, ODT, NDT, and NODT in human plasma, saliva, and urine. researchgate.net This rapid and specific HPLC method utilizes a simple, one-step liquid-liquid extraction with ethyl acetate for sample preparation. Chromatographic separation is achieved on a reversed-phase column with fluorescence detection, which offers the necessary sensitivity for metabolites that may be present at lower concentrations. researchgate.net

A dual-column HPLC system coupled with tandem mass spectrometry (MS/MS) has also been developed for the analysis of tramadol and its phase I and II metabolites, including NODT, in oral fluid. nih.gov This approach highlights the versatility of HPLC systems, particularly when combined with highly sensitive detectors like mass spectrometers, to resolve and quantify a complex mixture of related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant and most robust technique for the simultaneous quantification of tramadol and its complete panel of metabolites, including this compound. Its high selectivity and sensitivity allow for accurate measurements even at low concentrations in complex biological matrices such as plasma, whole blood, urine, and hair. nih.govnih.govmdpi.com

Several validated LC-MS/MS methods have been reported. For instance, a method for determining tramadol and its desmethylates in human plasma uses a simple protein precipitation step for sample preparation. nih.gov The separation is performed on an octadecylsilyl (ODS) column with an isocratic mobile phase, followed by detection using a mass spectrometer in the positive ion multiple reaction monitoring (MRM) mode. nih.gov This method was successfully applied to determine plasma concentrations of NODT in patients. nih.gov

Another LC-MS/MS method was developed for the simultaneous determination of tramadol and its phase I and II metabolites in human urine, identifying NODT (M5) among 14 metabolites. mdpi.com Similarly, a column-switching LC-MS/MS method has been validated for the analysis of these compounds in hair, demonstrating the utility of this technique for monitoring long-term drug exposure. nih.gov

Method Validation and Performance Criteria

The reliability of analytical methods for this compound quantification is ensured through rigorous validation processes, adhering to international guidelines. Key performance criteria include linearity, accuracy, precision, and the limits of detection and quantification.

Linearity, Accuracy, and Precision

Validated LC-MS/MS methods demonstrate excellent linearity for this compound over specific concentration ranges in various biological fluids.

In Human Plasma: A validated method showed linearity for NODT over a concentration range of 2.5–320 ng/mL. nih.gov The intra-day and inter-day precision for NODT were reported as 6.2–8.7% and 4.2–10.2%, respectively, with accuracies ranging from 89.2% to 106.2%. nih.gov

In Whole Blood: An enantioselective LC-MS/MS method established a linear calibration model in the range of 0.25-250 ng/g for NODT enantiomers. nih.gov The accuracy for all quantified enantiomers, including those of NODT, was between 83-114%, with repeatability (intra-assay precision) of 2-6% and intermediate precision (inter-assay precision) of 2-7%. nih.gov

In Oral Fluid & Hair: A linear dual-column HPLC-MS/MS method and a column-switching LC-MS/MS method were developed for oral fluid and hair, respectively. nih.govnih.gov Both studies reported satisfactory results for linearity, precision, and accuracy for NODT and other metabolites. nih.govnih.gov

These findings are summarized in the table below.

| Parameter | Matrix | Method | Finding | Citation |

| Linearity | Human Plasma | LC-MS/MS | 2.5–320 ng/mL | nih.gov |

| Whole Blood | LC-MS/MS | 0.25–250 ng/g | nih.gov | |

| Accuracy | Human Plasma | LC-MS/MS | 89.2–106.2% | nih.gov |

| Whole Blood | LC-MS/MS | 83–114% | nih.gov | |

| Precision (Intra-day) | Human Plasma | LC-MS/MS | 6.2–8.7% (RSD) | nih.gov |

| Whole Blood | LC-MS/MS | 2–6% (RSD) | nih.gov | |

| Precision (Inter-day) | Human Plasma | LC-MS/MS | 4.2–10.2% (RSD) | nih.gov |

| Whole Blood | LC-MS/MS | 2–7% (RSD) | nih.gov |

Limits of Quantification and Detection

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For this compound, LC-MS/MS methods provide the low limits necessary for pharmacokinetic analysis.

In one study using human plasma, the lower limit of quantitation (LLOQ) for NODT was established at 2.5 ng/mL. nih.gov

An enantioselective method for whole blood reported an even lower LOQ, ranging from 0.125 to 0.50 ng/g for the individual enantiomers of NODT. nih.gov

| Parameter | Matrix | Method | Finding | Citation |

| LLOQ | Human Plasma | LC-MS/MS | 2.5 ng/mL | nih.gov |

| LOQ | Whole Blood | Enantioselective LC-MS/MS | 0.125–0.50 ng/g | nih.gov |

Stability Studies in Biological Specimens

The stability of analytes in biological samples under various storage and handling conditions is a critical component of method validation. Studies have shown that tramadol and its metabolites, including this compound, are generally stable.

An LC-MS/MS method validation demonstrated that all eight enantiomers of tramadol and its three main metabolites were stable in both whole blood samples and in the final extracted solutions. nih.gov Another study confirmed the stability of tramadol and its metabolites over four freeze-thaw cycles, for 24 hours at room temperature, and for 24 hours after sample preparation. unisa.edu.au A separate method also reported good short-term, long-term, post-preparative, and freeze-thaw stability for tramadol and O-desmethyltramadol, with similar stability expected for other related metabolites under the validated conditions. nih.gov

Enantioselective Analytical Approaches for Metabolites

Tramadol is administered as a racemate, and its metabolites, including this compound, are also chiral. The different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, enantioselective analytical methods are essential for a comprehensive understanding of tramadol's disposition and effects.

A novel enantioselective LC-MS/MS method has been developed and validated for the simultaneous measurement of the enantiomers of tramadol and its three main metabolites: O-desmethyltramadol, N-desmethyltramadol, and N,O-didesmethyltramadol. nih.govdiva-portal.org This method utilizes a chiral alpha-1-acid glycoprotein (B1211001) (AGP) column to achieve chromatographic separation of all eight enantiomers in a single run from whole blood samples. nih.gov The method was successfully applied to pharmacokinetic studies and forensic investigations, demonstrating its robustness and utility. nih.gov

The development of such methods is crucial, as it has been shown that the enantiomeric ratios can be influenced by an individual's genetic makeup, particularly polymorphisms in metabolizing enzymes like CYP2D6. nih.govdiva-portal.org Quantifying the individual enantiomers of NODT and other metabolites provides deeper insights into the metabolic pathways and their potential clinical implications. nih.govdiva-portal.org

Clinical and Forensic Toxicological Research Implications of O,n Didesmethyltramadol

Role in Drug-Drug Interactions

The metabolism of tramadol (B15222) is complex, involving multiple cytochrome P450 (CYP) enzymes to produce several metabolites, including the pharmacologically active O-desmethyltramadol (M1) and N,O-didesmethyltramadol (M5). pharmgkb.orgwikipedia.org O,N-didesmethyltramadol is formed through two primary metabolic routes: the N-demethylation of O-desmethyltramadol, mediated by CYP3A4 and CYP2B6, and the O-demethylation of N-desmethyltramadol, catalyzed by CYP2D6. pharmgkb.orgwikipedia.org This intricate metabolic network underscores the potential for significant drug-drug interactions.

The levels of this compound can be significantly altered by the co-administration of drugs that inhibit the activity of the CYP enzymes responsible for its formation. Inhibition of CYP2D6, CYP3A4, or CYP2B6 can lead to shifts in the metabolic pathways of tramadol, potentially affecting the concentrations of its various metabolites.

For instance, studies have shown that potent inhibitors of these enzymes can alter the pharmacokinetic profile of tramadol and its primary metabolites. researchgate.net Paroxetine, a strong inhibitor of both CYP2D6 and CYP2B6, has been observed to increase the steady-state levels of O-desmethyltramadol. researchgate.net This elevation in the precursor metabolite could subsequently influence the formation of this compound. Apatinib, an anticancer agent, has been shown to inhibit CYP3A4 and CYP2B6, the enzymes responsible for the N-demethylation of tramadol, and also exhibits inhibitory effects on CYP2D6. peerj.com Such interactions highlight the complexity of predicting metabolite concentrations in the presence of enzyme inhibitors.

Table 1: Metabolic Pathways to this compound and Influencing Factors

| Precursor Metabolite | Metabolic Reaction | Catalyzing Enzyme(s) | Potential Inhibitors |

| O-desmethyltramadol (M1) | N-demethylation | CYP3A4, CYP2B6 | Paroxetine, Apatinib, Itraconazole |

| N-desmethyltramadol (M2) | O-demethylation | CYP2D6 | Paroxetine, Apatinib |

Interpretation in Postmortem Forensic Toxicology

In forensic toxicology, the accurate interpretation of postmortem drug concentrations is crucial for determining the cause and manner of death. The analysis of parent drugs and their metabolites, such as this compound, can provide valuable insights into drug ingestion and metabolism prior to death.

Postmortem redistribution (PMR) is a phenomenon where drugs and their metabolites can diffuse from areas of high concentration, such as the liver and lungs, into the blood and other tissues after death. This can lead to significant changes in postmortem drug concentrations, complicating toxicological interpretation. oup.comnih.gov

Studies on tramadol and its primary metabolite, O-desmethyltramadol, have demonstrated their potential for PMR. Research has shown cardiac-to-femoral blood concentration ratios of 1.40 for tramadol and 1.28 for O-desmethyltramadol, indicating a degree of redistribution. oup.comnih.govoup.com Although specific PMR data for this compound is not extensively documented, its formation from tramadol and O-desmethyltramadol suggests that its postmortem concentrations could also be subject to redistribution effects. Therefore, the choice of sampling site is critical, with femoral blood being the preferred specimen for quantitative analysis in fatal tramadol-related cases to minimize the impact of PMR. oup.comnih.gov

Table 2: Postmortem Redistribution Ratios for Tramadol and its Primary Metabolite

| Compound | Cardiac Blood Concentration Range (µg/mL) | Femoral Blood Concentration Range (µg/mL) | Cardiac/Femoral Ratio |

| Tramadol | 0.43 - 4.01 | 0.26 - 2.60 | 1.40 |

| O-desmethyltramadol | 0.09 - 0.72 | 0.06 - 0.38 | 1.28 |

Data sourced from a study of 15 fatal tramadol intoxication cases. oup.com

The detection and quantification of this compound can be a valuable tool in forensic casework. Its presence confirms the metabolism of tramadol and can provide additional information to complement the findings for tramadol and O-desmethyltramadol.

In cases of fatal intoxication, the analysis of various metabolites helps to build a more complete picture of the events leading to death. For example, a case report detailed a fatal intoxication involving a combination of 3-MeO-PCP and O-desmethyltramadol, highlighting the importance of comprehensive toxicological screening for novel psychoactive substances and their metabolites. rcaap.ptnih.gov The enantioselective analysis of tramadol and its metabolites, including N,O-didesmethyltramadol, in postmortem blood has also been explored to improve the interpretation of forensic cases. researchgate.net The presence of this compound, alongside other metabolites, can assist in differentiating between acute and chronic use, and in identifying potential metabolic impairments. nih.gov

Consideration of Postmortem Redistribution (PMR)

Research on Unintentional Intoxications and Novel Psychoactive Substances

The landscape of substance abuse is continually evolving with the emergence of novel psychoactive substances (NPS). O-desmethyltramadol has been identified as an NPS, sold online and sometimes found as an undeclared ingredient in herbal products. drugsandalcohol.ie A notable example is the product "Krypton," which was marketed as an herbal blend but was found to be "spiked" with O-desmethyltramadol. drugsandalcohol.ieunodc.org Fatal intoxications have been associated with the use of such products. unodc.org

Given that this compound is a metabolite of O-desmethyltramadol, its presence in biological samples could indicate the use of these illicitly sold substances. The detection of this compound in cases of suspected NPS intoxication can therefore be a crucial piece of evidence for forensic investigators.

Regulatory and Scheduling Considerations for Research

The potential for abuse of tramadol and its active metabolites has led to increased regulatory scrutiny worldwide. In Canada, tramadol, along with its derivatives O-desmethyltramadol and N,O-didesmethyltramadol, are listed as Schedule I drugs under the Controlled Drugs and Substances Act. wikipedia.orggazette.gc.ca This scheduling places strict controls on their use and distribution, impacting how research involving these compounds can be conducted. In the United Kingdom, O-desmethyltramadol is a controlled substance, and tramadol is classified as a Class C drug. drugsandalcohol.ieherts.ac.uk The legal status of these compounds can vary significantly between jurisdictions, with O-desmethyltramadol being unscheduled in some countries, which contributes to its availability as a designer drug. wikipedia.orgpsychonautwiki.org Researchers must navigate these regulations to legally obtain and study this compound for clinical and forensic research purposes.

Future Directions and Emerging Research Avenues

Advanced Pharmacogenomic Studies Influencing O,N-Didesmethyltramadol Disposition

The disposition and metabolic pathway of tramadol (B15222) to its various metabolites, including this compound (M5), are significantly influenced by genetic variations, particularly within the cytochrome P450 (CYP) enzyme system. frontiersin.orgnih.gov Future research is increasingly focused on elucidating the complex interplay between an individual's genetic makeup and the resulting pharmacokinetic profile of tramadol and its metabolites.

The primary enzyme responsible for the O-demethylation of tramadol to its active metabolite, O-desmethyltramadol (M1), is CYP2D6. frontiersin.orgpharmgkb.org Subsequently, M1 can be further metabolized. The N-demethylation of tramadol to N-desmethyltramadol (M2) is catalyzed by CYP3A4 and CYP2B6. pharmgkb.org this compound (M5) is a secondary metabolite. frontiersin.org

The gene encoding for CYP2D6 is highly polymorphic, leading to a spectrum of enzyme activity phenotypes:

Poor metabolizers (PMs): Individuals with no functional CYP2D6 alleles exhibit reduced formation of M1, leading to lower plasma concentrations of this active metabolite. nih.govuspharmacist.com This can result in diminished analgesic efficacy. uspharmacist.com

Intermediate metabolizers (IMs): Carriers of one reduced-function allele show metabolic rates between PMs and extensive metabolizers. numberanalytics.com

Extensive metabolizers (EMs): These individuals have two functional copies of the CYP2D6 gene and are considered to have "normal" metabolism. numberanalytics.com

Ultrarapid metabolizers (UMs): Possessing multiple copies of the CYP2D6 gene, UMs convert tramadol to M1 more rapidly and completely, leading to higher-than-expected M1 concentrations. nih.govuspharmacist.com

Future investigations aim to create more comprehensive pharmacogenomic models. These models will integrate data on multiple gene variations (CYP2D6, CYP2B6, CYP3A4, ABCB1, etc.) to predict an individual's metabolic phenotype with greater accuracy. diva-portal.orgmdpi.com This will allow for a more nuanced understanding of how genetics influence the concentrations of not only the primary metabolites but also secondary metabolites like this compound.

Table 1: Influence of CYP2D6 Genotype on Tramadol Metabolism

| CYP2D6 Phenotype | Enzyme Activity | Impact on O-desmethyltramadol (M1) Formation |

|---|---|---|

| Poor Metabolizer (PM) | None or very low | Decreased M1 concentrations. nih.govuspharmacist.com |

| Intermediate Metabolizer (IM) | Intermediate | Reduced M1 formation compared to EMs. numberanalytics.com |

| Extensive Metabolizer (EM) | Normal | "Normal" M1 formation. numberanalytics.com |

This table is interactive. Click on the headers to sort.

Comprehensive Enantioselective Pharmacological Characterization

Tramadol is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, (+)-tramadol and (-)-tramadol, which are mirror images of each other. diva-portal.orgdiva-portal.org These enantiomers, along with the enantiomers of their metabolites, possess distinct pharmacological properties. diva-portal.orgdiva-portal.org A critical area of emerging research is the detailed enantioselective characterization of these compounds, including the enantiomers of this compound.

The metabolism of tramadol is stereoselective, meaning the two enantiomers are processed differently by the body. nih.gov Studies have shown that after oral administration, the plasma concentration of (+)-tramadol is typically higher than that of (-)-tramadol. nih.gov This stereoselectivity extends to its metabolites. For instance, the formation of (+)-O-desmethyltramadol is often favored. dickyricky.com

The pharmacological activity of tramadol is a result of the combined actions of its parent enantiomers and their active metabolites. tandfonline.com

(+)-Tramadol: Primarily acts as a weak agonist at the µ-opioid receptor and inhibits the reuptake of serotonin. oup.com

(-)-Tramadol: Mainly inhibits the reuptake of norepinephrine. oup.com

(+)-O-desmethyltramadol (M1): Exhibits a significantly higher affinity for the µ-opioid receptor compared to the parent compound and is considered the primary contributor to tramadol's opioid-like analgesic effects. nih.govresearchgate.net

Future research will likely employ advanced chiral separation techniques to isolate and study the individual enantiomers of this compound and other metabolites. nih.gov This will involve determining their receptor binding affinities, functional activities, and potential roles in both therapeutic and adverse effects.

Development of Novel and High-Throughput Analytical Techniques

The accurate quantification of tramadol and its numerous metabolites, including this compound, in biological matrices is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. diva-portal.org This has driven the development of increasingly sophisticated and efficient analytical methods.

A variety of analytical techniques have been employed for the determination of tramadol and its metabolites:

High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV), fluorescence, or mass spectrometry (MS) detection, HPLC is a widely used method. wjbphs.comresearchgate.net Chiral HPLC methods have been specifically developed to separate and quantify the enantiomers of tramadol and its metabolites. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also utilized for the analysis of tramadol and its metabolites in biological samples like urine and blood. researchgate.netdergipark.org.tr

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous determination of tramadol and its metabolites. diva-portal.orgresearchgate.net

Emerging research focuses on the development of novel and high-throughput analytical techniques to streamline this process. One such advancement is the use of dried blood spot (DBS) analysis coupled with automated sample preparation and LC-MS/MS. researchgate.netnih.gov This approach significantly reduces manual handling, making it suitable for large-scale screening with a rapid turnaround time of approximately 4 minutes per sample. researchgate.netnih.gov

Another area of development is multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS). acs.org This high-throughput platform allows for the serial injection of multiple samples in a single run, enabling the rapid, nontargeted screening of a wide range of substances and their metabolites. acs.org

Future advancements will likely focus on:

Improving the sensitivity and selectivity of existing methods to detect low concentrations of metabolites.

Further miniaturizing and automating sample preparation and analysis.

Developing cost-effective methods for routine clinical and forensic use.

Expanding the scope of methods to simultaneously quantify an even wider range of tramadol metabolites, including phase II conjugates. mdpi.com

Table 2: Comparison of Analytical Techniques for Tramadol and Metabolite Analysis

| Technique | Common Detector(s) | Key Advantages |

|---|---|---|

| HPLC | UV, Fluorescence, MS | Versatile, established methods, chiral separation capabilities. wjbphs.comresearchgate.netmdpi.com |

| GC-MS | Mass Spectrometry | Good for volatile compounds, established protocols. researchgate.netdergipark.org.tr |

| LC-MS/MS | Tandem Mass Spectrometry | High sensitivity and specificity, suitable for complex matrices. diva-portal.orgresearchgate.net |

| DBS with LC-MS/MS | Tandem Mass Spectrometry | High-throughput, minimally invasive sample collection. researchgate.netnih.gov |

This table is interactive. Click on the headers to sort.

In Vivo and In Vitro Correlation Studies for Predictive Modeling

Establishing a strong correlation between in vitro (laboratory-based) data and in vivo (within a living organism) outcomes, known as in vitro-in vivo correlation (IVIVC), is a critical goal in pharmaceutical research. For this compound and other tramadol metabolites, developing robust IVIVC models can enhance our ability to predict their pharmacokinetic behavior in humans.

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for this purpose. mdpi.com PBPK models integrate physicochemical data, in vitro metabolism data (such as that from human liver microsomes), and physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in the body. mdpi.com

Researchers have developed PBPK models to predict the plasma concentrations of tramadol and its primary active metabolite, O-desmethyltramadol (M1), based on factors like CYP2D6 genotype. mdpi.com These models can be used to simulate different dosing scenarios and predict how genetic variations will affect drug exposure. mdpi.com However, accurately predicting the concentration-time profiles of all metabolites, including secondary ones like this compound, remains a challenge. mdpi.com This is partly due to a lack of complete information on the distribution and elimination properties of every metabolite. mdpi.com

Future research in this area will focus on:

Refining PBPK models: This involves incorporating more detailed data on the kinetics of all metabolic pathways, including the formation and elimination of this compound. It also requires better characterization of the role of drug transporters in the tissue distribution of metabolites. mdpi.com

Improving in vitro systems: Developing more sophisticated in vitro models, such as 3D liver microtissues, that more accurately mimic the complex metabolic environment of the human liver.

Integrating multi-omics data: Incorporating data from genomics, proteomics, and metabolomics to create more comprehensive and predictive models of drug disposition.

Cross-species comparisons: Utilizing data from animal models, such as zebrafish and dogs, to better understand the metabolic pathways and inform the development of human PBPK models. spandidos-publications.comresearchgate.net While there are significant species differences, these studies can provide valuable insights. jscimedcentral.com

Successful IVIVC and predictive modeling will ultimately facilitate a more personalized approach to therapy, allowing for the prediction of an individual's metabolic profile and potential response to tramadol based on their unique genetic and physiological characteristics.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying O,N-didesmethyltramadol in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For example, enantioselective separation using chiral columns (e.g., Chiralpak AD) resolves stereoisomers of tramadol metabolites, including this compound, with a limit of quantification (LOQ) <1 ng/mL in plasma . High-performance liquid chromatography with fluorescence detection (HPLC-FL) is also viable but requires derivatization for low-concentration samples .

Q. What is the pharmacokinetic profile of this compound in humans and animal models?

- Methodological Answer : In humans, this compound (M5) is a minor metabolite with a plasma half-life of 5–8 hours, detected at <5% of the parent drug concentration. In horses, oral administration (5 mg/kg) yields measurable plasma levels for 24–48 hours, but interspecies differences in CYP2D6/CYP3A4 activity significantly alter metabolic ratios . Population pharmacokinetic models should incorporate covariates like age, CYP2D6 genotype, and renal function to predict interindividual variability .

Q. How does this compound contribute to the pharmacodynamic effects of tramadol?

- Methodological Answer : Unlike the active metabolite O-desmethyltramadol (M1), this compound lacks significant μ-opioid receptor affinity. However, in vitro studies suggest it may weakly inhibit serotonin/norepinephrine reuptake (IC₅₀ ~10 μM), contributing to tramadol’s multimodal analgesia. Activity assays using transfected HEK293 cells expressing human transporters (SERT/NET) are recommended to confirm this mechanism .

Advanced Research Questions

Q. How can researchers address cross-reactivity challenges when quantifying this compound alongside other tramadol metabolites?

- Methodological Answer : Cross-reactivity in immunoassays is common due to structural similarities among metabolites (e.g., N-desmethyltramadol). LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to m/z 264→58 (this compound) and m/z 250→58 (N,N-didesmethyltramadol) minimizes interference. Cross-validation with orthogonal methods (e.g., ultra-performance liquid chromatography [UPLC]) is critical for confirmatory analysis .

Q. What experimental design considerations are critical for studying this compound’s metabolic pathways?

- Methodological Answer : Use stable isotope-labeled tracers (e.g., ²H₃-O,N-didesmethyltramadol) to track phase II glucuronidation/sulfation pathways. Human liver microsomes (HLMs) or hepatocyte models should be paired with CYP-specific inhibitors (e.g., quinidine for CYP2D6) to elucidate enzyme contributions. For in vivo studies, volumetric absorptive microsampling (VAMS) reduces blood volume requirements in pediatric or animal models .

Q. How should discrepancies in this compound quantification between studies be reconciled?

- Methodological Answer : Discrepancies often arise from variations in sample preparation (e.g., protein precipitation vs. solid-phase extraction) or calibration standards. Harmonize protocols using certified reference materials (e.g., GC18500 for O-desmethyltramadol) and participate in interlaboratory proficiency testing. Meta-analyses following PRISMA guidelines can identify systematic biases across studies .

Q. What are the stability challenges for this compound in long-term storage?

- Methodological Answer : this compound degrades in plasma at -20°C beyond 6 months. Additives like 1% sodium fluoride or storage at -80°C in amber vials improve stability. For LC-MS/MS workflows, evaluate freeze-thaw cycles (≤3 cycles recommended) and matrix effects using post-column infusion .

Q. How do interspecies differences in tramadol metabolism impact translational research on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.